6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by its unique molecular structure and diverse biological activities. With the molecular formula and a molecular weight of 238.08 g/mol, this compound belongs to the imidazo[1,2-a]pyrazine family, which is notable for its applications in medicinal chemistry and biological research. Its structural features include a bromine substituent and a cyclopropyl group, contributing to its distinct chemical properties and potential therapeutic uses.
The synthesis of 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine typically involves the cyclization of specific precursors. One common method includes:
This method can be adapted for industrial production by utilizing continuous flow reactors and optimizing reaction parameters such as temperature, pressure, and solvent choice to enhance yield and efficiency.
The molecular structure of 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine can be represented using various chemical notation systems:
InChI=1S/C9H8BrN3/c10-7-5-13-4-3-11-9(13)8(12-7)6-1-2-6/h3-6H,1-2H2
ACDLNFVEFXZOQQ-UHFFFAOYSA-N
C1CC1C2=NC(=CN3C2=NC=C3)Br
These representations highlight the compound's complex ring structure and substituents, which are critical for its biological activity.
6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine can undergo several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or develop new derivatives with improved properties.
The mechanism of action for 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine primarily involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases involved in cell signaling pathways, impacting cell proliferation and survival. This modulation of target activity can lead to various biological effects, making it a candidate for therapeutic applications in treating neurological and oncological disorders .
The physical properties of 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine include:
Property | Value |
---|---|
Molecular Formula | C9H8BrN3 |
Molecular Weight | 238.08 g/mol |
Appearance | Typically a solid |
Melting Point | Not specified in sources |
The chemical properties encompass reactivity patterns typical of heterocyclic compounds:
These properties are significant for its handling in laboratory settings and potential appl
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5